Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate
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Overview
Description
Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is an organic compound with the molecular formula C15H18O5 It is a derivative of butanedioic acid and features a methoxyphenyl group attached to the butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-bromophenyl)methylidene]butanedioate
- Diethyl 2-[(4-chlorophenyl)methylidene]butanedioate
- Diethyl 2-[(4-nitrophenyl)methylidene]butanedioate
Uniqueness
Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
125701-98-6 |
---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C16H20O5/c1-4-20-15(17)11-13(16(18)21-5-2)10-12-6-8-14(19-3)9-7-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
SXPGQXAJDOJDEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC1=CC=C(C=C1)OC)C(=O)OCC |
Origin of Product |
United States |
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